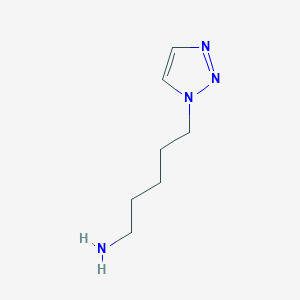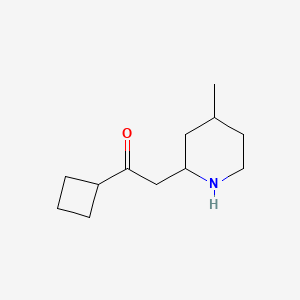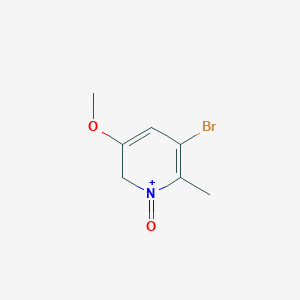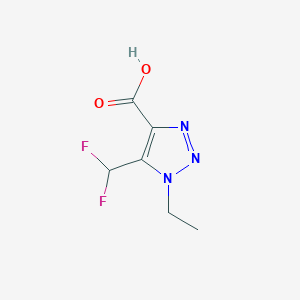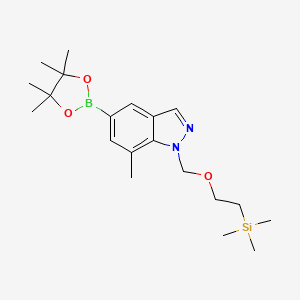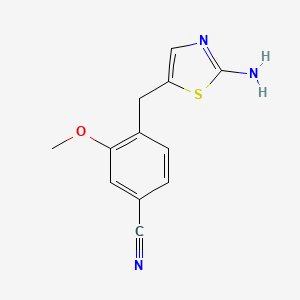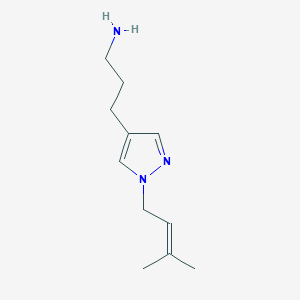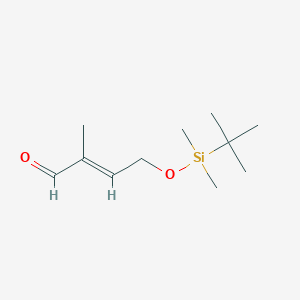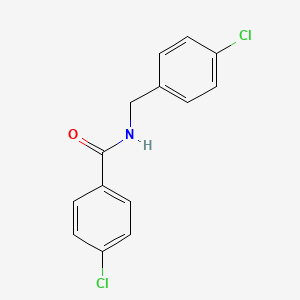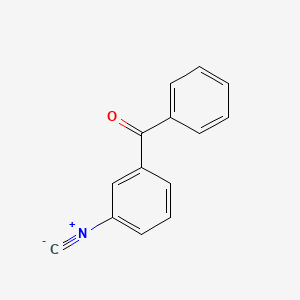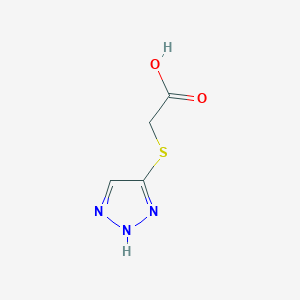
2-((1H-1,2,3-Triazol-5-yl)thio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1H-1,2,3-Triazol-5-yl)thio)acetic acid is a heterocyclic compound that contains a triazole ring and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-1,2,3-Triazol-5-yl)thio)acetic acid typically involves the formation of the triazole ring followed by the introduction of the thioether and acetic acid functionalities. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by thiolation and carboxylation steps.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize metal-free conditions and environmentally benign reagents to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-((1H-1,2,3-Triazol-5-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions at the thioether or carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly acidic or basic pH .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used .
Scientific Research Applications
2-((1H-1,2,3-Triazol-5-yl)thio)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-((1H-1,2,3-Triazol-5-yl)thio)acetic acid involves its interaction with various molecular targets, depending on its application. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its antimicrobial or anticancer effects. The triazole ring and thioether linkage are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Amino-1H-1,2,4-triazol-3-yl)acetic acid
- 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
Uniqueness
2-((1H-1,2,3-Triazol-5-yl)thio)acetic acid is unique due to the presence of both a triazole ring and a thioether linkage, which confer specific chemical and biological properties. This combination is less common in similar compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C4H5N3O2S |
|---|---|
Molecular Weight |
159.17 g/mol |
IUPAC Name |
2-(2H-triazol-4-ylsulfanyl)acetic acid |
InChI |
InChI=1S/C4H5N3O2S/c8-4(9)2-10-3-1-5-7-6-3/h1H,2H2,(H,8,9)(H,5,6,7) |
InChI Key |
MTSXLTRWDHXAIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNN=C1SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


